4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
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Description
4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives, related structurally to the specified compound, have been evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, as well as for their mosquito larvicidal activity (Kumara et al., 2015).
Crystal Structure and Biological Studies
The structural characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has been carried out, showing potential antibacterial and potent antioxidant activities, suggesting a basis for the development of new therapeutic agents (Karanth et al., 2019).
Synthesis and Properties of Polyhydrazides
Research on aromatic polyhydrazides based on bis(ether benzoic acid)s from hydroquinone and its derivatives, including tert-butyl-substituted components, has led to materials with potential applications in the development of flexible, thermally stable films (Hsiao et al., 1999).
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds
The synthesis and base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, including those with tert-butyl groups, have been studied, highlighting their stability and potential applications in chemiluminescence studies (Watanabe et al., 2010).
Protoporphyrinogen Oxidase Inhibitors
Novel 1,3,4-oxadiazol-2(3H)-ones, structurally related to the query compound, have been identified as potent protoporphyrinogen oxidase inhibitors, offering insights into the development of new herbicides with low environmental impact (Jiang et al., 2010).
properties
IUPAC Name |
4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-17(2,3)12-7-5-11(6-8-12)15(23)19-9-14-20-21-16(24-14)25-10-13(22)18-4/h5-8H,9-10H2,1-4H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINZKBZTUZXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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